N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound featuring a pyrrolidin-5-one core substituted with a 3,4-dimethoxyphenyl group at the N1 position. The piperazine ring at the 3-position of pyrrolidinone is further functionalized with a 4-fluorophenyl group via a carboxamide linker. Its design aligns with compounds targeting sigma receptors or dopamine modulation, as seen in structurally related analogs .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-31-20-8-7-19(14-21(20)32-2)28-15-17(13-22(28)29)25-23(30)27-11-9-26(10-12-27)18-5-3-16(24)4-6-18/h3-8,14,17H,9-13,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRJMOYAQZXYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN2O3 |
| Molecular Weight | 396.49 g/mol |
| CAS Number | 898430-91-6 |
| LogP | 2.33 |
| Polar Surface Area | 55.98 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to exhibit activity through:
- Dopamine Receptor Modulation : The piperazine moiety likely interacts with dopamine receptors, influencing neurotransmitter systems.
- Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain metabolic enzymes, contributing to its potential therapeutic effects.
Antidiabetic Properties
Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant antidiabetic activity. For instance:
- In vitro Studies : Compounds similar in structure were tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results showed promising inhibitory effects, suggesting potential applications in managing type 2 diabetes .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds containing piperazine rings:
- A study demonstrated that piperazine derivatives could protect neuronal cells from oxidative stress-induced damage. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antidiabetic Activity :
-
Neuroprotective Effects :
- In a model of oxidative stress, the compound was shown to reduce cell death and improve cell viability in neuronal cultures exposed to harmful agents. This suggests a protective role against neurodegeneration.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine Carboxamide Derivatives
a) 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 878731-29-4)
- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a 5-isopropyl-1,3,4-thiadiazole moiety.
- The absence of methoxy groups reduces electron-donating effects, which may alter receptor interactions .
b) 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-(3-Oxo-4H-1,4-Benzoxazin-6-yl)Piperazine-1-Carboxamide (CAS: 866137-49-7)
- Key Differences: Substitutes the 4-fluorophenyl group with a chloro-trifluoromethylpyridinyl moiety and links to a benzoxazinone ring.
- Impact: The trifluoromethyl and chloro groups enhance lipophilicity and resistance to oxidative metabolism. The benzoxazinone core may confer anti-inflammatory or kinase inhibitory activity, diverging from the neurological focus of the target compound .
Pyrrolidinone and Benzoxazinone-Based Analogs
a) 4-(3-(2-Fluoro-3-Oxo-2,3-Dihydro-4H-Benzo[b][1,4]Oxazin-4-yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide (Compound 54)
- Key Differences: Replaces the pyrrolidinone core with a 2-fluoro-benzooxazinone system.
- The fluoro substituent at the 2-position may enhance binding through halogen bonding .
b) 4-(3-(3-Oxo-2H-Benzo[b][1,4]Thiazin-4(3H)-yl)Propanoyl)-N-Phenylpiperazine-1-Carboxamide (Compound 58)
- Key Differences: Substitutes the pyrrolidinone with a benzothiazinone ring.
Pharmacological and Physicochemical Profiles
Table 1: Comparative Data for Selected Analogs
*LogP values estimated using fragment-based methods.
Functional Group Trends :
- Methoxy Groups : Enhance solubility but may reduce CNS penetration due to increased polarity.
- Fluorine Substituents : Improve metabolic stability and modulate electronic effects on aromatic rings .
- Heterocyclic Cores (Thiadiazole, Benzoxazinone): Influence target selectivity; sulfur-containing systems favor enzyme inhibition, while oxygen-rich systems may optimize receptor binding .
Q & A
Q. How do researchers validate conflicting bioactivity data across independent studies?
- Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Data triangulation : Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
- Meta-analysis : Apply statistical tools (e.g., Forest plots) to assess heterogeneity in IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
